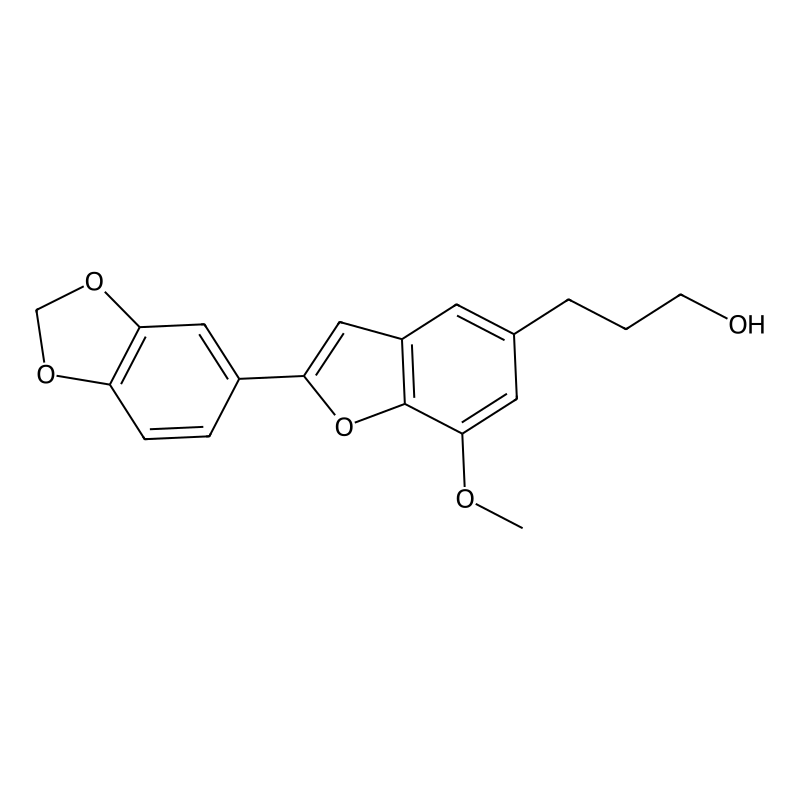

Egonol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Egonol is a naturally occurring compound belonging to the class of benzofurans, specifically identified as a 2-phenylbenzofuran. It was first isolated in 1915 from the seed oil of Styrax japonicum and has since been recognized for its structural significance and potential biological activities. The chemical formula of egonol is C16H14O2, and it exhibits a complex molecular structure characterized by a benzofuran core with an additional phenyl group. Its structural properties have been extensively studied using techniques such as nuclear magnetic resonance spectroscopy, which aids in elucidating its configuration and functional groups .

- There is currently no available data on the safety or hazards associated with Egonol.

- Due to the lack of information, it's important to treat Egonol with caution until further research clarifies its safety profile.

- Acylation: Egonol can react with chloroacetyl chloride in the presence of triethylamine to yield acylated derivatives. This reaction typically occurs in dry diethyl ether at room temperature, resulting in compounds with potential antimicrobial activities .

- Halogenation: The introduction of halogens into the egonol framework can modify its reactivity and biological properties, leading to various functionalized derivatives.

- Condensation Reactions: Egonol can undergo condensation with various electrophiles, which may enhance its pharmacological profiles.

These reactions not only expand the library of egonol derivatives but also contribute to understanding its reactivity and potential applications in pharmaceuticals.

Egonol exhibits significant biological activities, particularly in antimicrobial and anti-inflammatory domains. Studies have demonstrated that egonol and its derivatives possess antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. Additionally, egonol has shown potential anti-inflammatory effects by inhibiting the expression of inducible nitric oxide synthase and cyclooxygenase-2 in cellular models, suggesting a mechanism involving the suppression of nuclear factor-kappa B activation .

Several methods have been developed for the synthesis of egonol and its derivatives:

- Natural Extraction: Egonol can be isolated from natural sources like the seed oil of Styrax japonicum.

- Total Synthesis: Efficient synthetic routes have been established, including a method involving the reaction of cuprous acetylide with o-halophenols, which leads to the formation of benzofuran structures .

- Modification of Derivatives: Existing derivatives can be further modified through acylation or halogenation to enhance their biological activity.

These methods highlight both natural extraction techniques and synthetic approaches that contribute to the availability of egonol for research and application.

Egonol finds applications across various fields:

- Pharmaceuticals: Due to its antimicrobial and anti-inflammatory properties, egonol is being explored as a potential therapeutic agent in treating infections and inflammatory diseases.

- Cosmetics: Its antioxidant properties make it suitable for inclusion in cosmetic formulations aimed at skin health.

- Food Industry: Egonol may serve as a natural preservative due to its antimicrobial effects.

The versatility of egonol underscores its importance in both medicinal chemistry and industrial applications.

Interaction studies involving egonol focus on its synergistic effects with other compounds. For instance, combinations of egonol with traditional antibiotics have shown enhanced antibacterial activity, suggesting potential for developing combination therapies. Furthermore, studies examining egonol's interactions with cellular pathways indicate that it may modulate key signaling mechanisms involved in inflammation and immune responses .

Egonol shares structural similarities with several other compounds within the benzofuran class. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Source | Notable Activity |

|---|---|---|---|

| Egonol | 2-Phenylbenzofuran | Styrax japonicum | Antimicrobial, anti-inflammatory |

| Benzofuran | Benzofuran | Natural sources | Antioxidant |

| 2-Arylbenzofuran | Aryl-substituted benzofuran | Various plant sources | Anticancer |

| Styraxoside A | Glycoside derivative | Styrax japonica | Anti-inflammatory |

Egonol's unique structural features contribute to its specific biological activities that may not be present in other similar compounds. Its dual action as an antimicrobial agent and an anti-inflammatory compound distinguishes it from others within this class.

Egonol represents one of the most significant benzofuran neolignans found within the Styracaceae family, with particularly notable concentrations in multiple Styrax species. The compound was first discovered in the seed oil of Styrax japonicus Sieb. et Zucc., commonly known as egonoki in Japan, where it was initially isolated and characterized [1] [2]. Subsequent investigations have revealed its widespread distribution across numerous Styrax species, establishing it as a characteristic phytochemical marker for this genus [3].

Styrax officinalis L. demonstrates substantial egonol accumulation, particularly in seed tissues where concentrations reach approximately seven percent of the total oil content [1] [4]. Research conducted on S. officinalis seeds has confirmed the presence of egonol alongside related compounds including homoegonol and americanin A [5]. The seeds of this Mediterranean species have been subjected to extensive phytochemical investigation, revealing that egonol occurs both in free form and as various derivatives, including ester and glycoside conjugates [4].

Styrax camporum Pohl, a Brazilian species commonly known as estoraque do campo, contains egonol primarily in stem and leaf tissues [6] [7]. Cytotoxicity studies using various cancer cell lines have demonstrated that egonol concentrations in S. camporum extracts range from 11.2 to 55.0 micrograms per milliliter, with the compound showing particularly potent activity against HepG2 cells [7]. The presence of egonol in S. camporum has been consistently detected through high-performance liquid chromatography methods, establishing it as a reliable chemotaxonomic marker for this species [3].

Styrax perkinsiae represents another significant source of egonol and its derivatives. Four new benzofurans were isolated from S. perkinsiae seeds, including trans-5-(3-hydroxypropyl)-7-methoxy-2-[2,3-dihydro-3-hydroxymethyl-7-methoxy-2-(3-methoxy-4-hydroxyphenyl)-benzofuran-5-yl]benzofuran, alongside egonol, demethoxyegonol, egonol acetate, demethoxyegonol acetate, egonol glucoside, egonol gentiobioside, and egonol gentiotrioside [8]. The discovery of egonol gentiobioside and egonol gentiotrioside in S. perkinsiae has proven particularly significant due to their demonstrated ability to promote estrogen biosynthesis by enhancing aromatase activity [9].

Additional Styrax species demonstrate varying patterns of egonol occurrence. Styrax americana Lam. contains egonol concentrations ranging from seven to ten percent of the total seed oil, representing one of the highest natural concentrations documented [1]. Styrax agrestis has been shown to contain egonol oleate, a fatty acid ester derivative formed through the formal condensation of egonol with oleic acid [10]. Styrax benzoin produces egonol in glycoside forms, particularly egonol gentiobioside, egonol gentiotrioside, egonol glucoside, and masutakeside [11].

Fungal Biosynthesis in Agaricus bisporus and Pleurotus ostreatus

The occurrence of egonol and related benzofuran compounds in fungal systems represents a fascinating aspect of secondary metabolite biosynthesis that extends beyond traditional plant sources. Agaricus bisporus, commonly known as the cultivated mushroom or button mushroom, has been identified as a source of egonol gentiobioside [12] [13]. This basidiomycete fungus, which is one of the most widely cultivated edible mushrooms globally, demonstrates the ability to produce complex benzofuran derivatives through its secondary metabolic pathways [14].

The biosynthetic capacity of A. bisporus for producing egonol-related compounds appears to be linked to its sophisticated secondary metabolism. Research has demonstrated that fermentation of A. bisporus under optimized conditions, including specific carbon to nitrogen ratios of 45:1, inoculum concentrations of ten percent, and fermentation periods of seven days, can significantly enhance the production of bioactive compounds with antioxidant properties [15]. While the specific biosynthetic pathway for egonol gentiobioside production in A. bisporus has not been fully elucidated, the presence of this compound suggests the existence of enzymatic systems capable of both benzofuran synthesis and subsequent glycosylation reactions.

Pleurotus ostreatus, the oyster mushroom, represents another fungal species with documented capacity for secondary metabolite production that may include benzofuran compounds [12] [13]. This white-rot basidiomycete demonstrates remarkable metabolic flexibility, with the ability to produce various secondary metabolites under different environmental conditions [16]. Heat stress conditions have been shown to significantly influence the secondary metabolite profile of P. ostreatus, leading to increased accumulation of flavonoids, polyketones, terpenoids, and polysaccharides [16].

The molecular mechanisms underlying secondary metabolite biosynthesis in P. ostreatus involve complex transcriptional regulation. Metabolome and transcriptome analyses have revealed that environmental factors such as heat stress can increase the expression of biosynthetic genes by several thousand-fold, with heparin biosynthetic genes showing a 4565.54-fold increase in expression under stress conditions [16]. While specific egonol biosynthesis has not been definitively characterized in P. ostreatus, the sophisticated secondary metabolic machinery present in this species suggests potential for benzofuran production.

The biosynthetic pathways in both A. bisporus and P. ostreatus likely involve modifications of standard phenylpropanoid metabolism. Fungal systems often employ alternative enzymatic routes compared to plant systems, potentially utilizing different oxygenases, methyltransferases, and cyclization enzymes to achieve benzofuran ring formation [17]. The presence of egonol gentiobioside in these fungi indicates the operation of glycosyltransferase systems capable of attaching complex carbohydrate moieties to the benzofuran core structure.

Biogenetic Relationships with Homoegonol and Related Phenylpropanoids

The biogenetic relationships between egonol and related phenylpropanoid compounds reveal a complex network of biosynthetic transformations rooted in the fundamental phenylpropanoid pathway. Egonol belongs to the benzofuran neolignan class of compounds, which are derived from the general phenylpropanoid biosynthetic pathway through a series of specialized enzymatic reactions [18] [19] [20].

The biosynthesis of egonol begins with the amino acid phenylalanine, which serves as the primary precursor for virtually all phenylpropanoid compounds [20] [21]. Phenylalanine is initially converted to cinnamic acid through the action of phenylalanine ammonia lyase, followed by a series of hydroxylation and methylation reactions mediated by enzymes including cinnamate 4-hydroxylase, p-coumarate 3-hydroxylase, and various O-methyltransferases [19]. These reactions generate the core phenylpropane units that serve as building blocks for more complex structures.

Homoegonol represents the closest structural relative to egonol within the benzofuran neolignan family. Both compounds share identical molecular weights of 326.3 grams per mole and are consistently found together in Styrax species, suggesting shared biosynthetic origins [6] [7] [22]. The simultaneous occurrence of egonol and homoegonol in multiple Styrax species, including S. camporum, S. officinalis, and S. perkinsiae, indicates that these compounds are likely produced through parallel or sequential enzymatic reactions involving common intermediates [3].

The structural relationship between egonol and homoegonol involves differences in the positioning of methoxy and hydroxyl groups on the benzofuran ring system. These modifications are typically achieved through the action of specific O-methyltransferases that exhibit substrate specificity for different hydroxylation patterns. Research on related benzofuran biosynthesis has identified specialized methyltransferases, including orcinol O-methyltransferase 1 and orcinol O-methyltransferase 2, which demonstrate distinct substrate preferences and contribute to the structural diversity observed in benzofuran neolignans [23].

Demethoxy egonol represents another important related compound that demonstrates the role of methylation in benzofuran diversity. With a molecular weight of 296.3 grams per mole, demethoxy egonol lacks one methoxy group compared to egonol, indicating either incomplete methylation during biosynthesis or active demethylation reactions [24]. The presence of demethoxy egonol in S. camporum alongside egonol and homoegonol suggests the operation of methyltransferases with varying efficiency or substrate specificity.

The formation of egonol esters, including egonol acetate and egonol oleate, represents post-biosynthetic modifications that enhance the structural diversity of egonol-derived compounds. Egonol acetate, with a molecular weight of 368.4 grams per mole, is formed through acetylation of the hydroxyl group present in the egonol side chain [25]. Egonol oleate, significantly larger at 590.8 grams per mole, results from esterification with oleic acid and has been specifically identified in Styrax agrestis fruits [10].

The glycosylation of egonol to produce compounds such as egonol gentiobioside and egonol gentiotrioside represents another major biosynthetic modification pathway. Egonol gentiobioside, with a molecular weight of 650.6 grams per mole, contains a disaccharide moiety attached to the egonol core, while egonol gentiotrioside extends this to a trisaccharide structure with a molecular weight of 812.8 grams per mole [9] [8]. These glycosylation reactions are mediated by specific glycosyltransferases that recognize the benzofuran scaffold and catalyze the attachment of glucose units through β-1,6-glycosidic linkages.

Endocarp-Specific Accumulation Patterns in Styrax Fruits

The endocarp of Styrax fruits represents a specialized tissue layer that demonstrates remarkable specificity for egonol and related compound accumulation. Detailed phytochemical investigation of Styrax officinalis endocarps has revealed a unique pattern of compound distribution that differs significantly from other fruit tissues [5]. The endocarp serves as the innermost layer of the fruit wall, directly surrounding the seed, and plays crucial roles in seed protection and chemical communication during fruit development [26].

Five distinct compounds have been isolated from S. officinalis endocarps through comprehensive phytochemical analysis: americanin A, egonol oleate, egonol-2-methylbutanoate, egonol gentiobioside, and homoegonol gentiobioside [5]. This represents the first documented isolation of americanin A from the Styrax genus and the first report of egonol oleate in S. officinalis, indicating that endocarp tissues may contain unique biosynthetic machinery or accumulation mechanisms not present in other plant parts.

The accumulation pattern observed in S. officinalis endocarps suggests highly specialized metabolic processes. Americanin A, with the molecular formula C19H18O5, represents a structurally distinct benzofuran compound that has not been previously reported in other Styrax species [5]. Its exclusive presence in endocarp tissues indicates either tissue-specific biosynthetic activity or preferential accumulation mechanisms that concentrate this compound in the fruit's protective layer.

Egonol oleate accumulation in endocarps demonstrates the operation of specialized esterification processes. With a molecular formula of C37H50O6, this compound represents the conjugation of egonol with oleic acid, forming a fatty acid ester that may serve specific physiological functions related to seed protection or dispersal [5]. The formation of such esters requires the coordinated activity of acyl-CoA synthetases and acyltransferases that can recognize both the benzofuran substrate and appropriate fatty acid donors.

The presence of both egonol gentiobioside and homoegonol gentiobioside in endocarp tissues indicates active glycosylation processes that modify the basic benzofuran neolignans. These compounds, both with molecular formulas of C31H38O15, represent the attachment of gentiobiose units to their respective benzofuran cores [5]. The simultaneous presence of both glycosides suggests that the glycosyltransferase systems in endocarp tissues can accommodate structural variations in substrate recognition while maintaining specificity for gentiobiose attachment.

The endocarp-specific accumulation patterns may be related to the tissue's role in fruit development and seed maturation. During fruit maturation, the endocarp undergoes significant structural and chemical changes, including secondary cell wall formation and lignification in many species [26]. The accumulation of egonol and related compounds during this process may contribute to the physical and chemical protection of developing seeds, while also serving as chemical signals that regulate fruit ripening and seed dispersal.

Physical Description

XLogP3

Melting Point

Wikipedia

Dates

Explore Compound Types